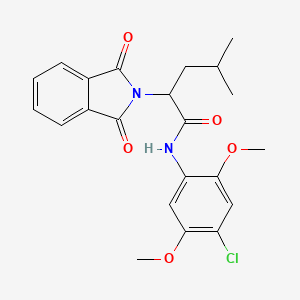![molecular formula C16H18N2O B5141085 N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea, also known as MMPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMPU belongs to the class of urea-based compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用机制
The mechanism of action of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea is not fully understood, but it is believed to involve multiple pathways. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Furthermore, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess various biochemical and physiological effects. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess anti-microbial activity against various bacterial strains, including MRSA. However, further studies are needed to understand the full range of biochemical and physiological effects of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea.
实验室实验的优点和局限性
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has several advantages and limitations for lab experiments. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea is easy to synthesize and has a high yield, which makes it a cost-effective compound for research purposes. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess various biological activities, which makes it a promising compound for drug development. However, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has limited solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to understand the toxicity and pharmacokinetics of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea.
未来方向
There are several future directions for the study of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea. One direction is to study the potential therapeutic applications of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea in other diseases, such as autoimmune diseases and viral infections. Another direction is to study the mechanism of action of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea in more detail, including its interactions with specific enzymes and signaling pathways. Furthermore, the development of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea derivatives with improved solubility and pharmacokinetics could lead to the development of more effective drugs. Overall, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has the potential to be a valuable compound for drug development and further research is needed to fully understand its therapeutic potential.
合成方法
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methylbenzylamine and 4-methylbenzylisocyanate in the presence of a catalyst, such as triethylamine, in anhydrous solvent, such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours to obtain N-[(2-methylphenyl)(4-methylphenyl)methyl]urea as a white solid with a high yield.
科学研究应用
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and bacterial infections. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
[(2-methylphenyl)-(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-7-9-13(10-8-11)15(18-16(17)19)14-6-4-3-5-12(14)2/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESQDNOWUSYWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)

![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)
![4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)
![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)

![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)

![2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B5141111.png)